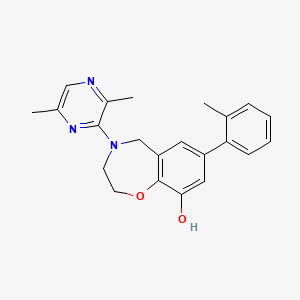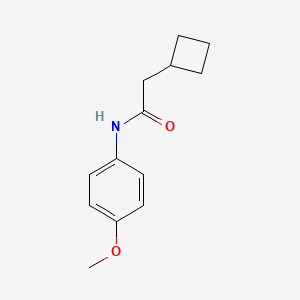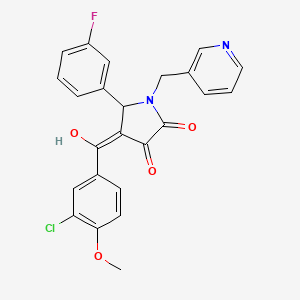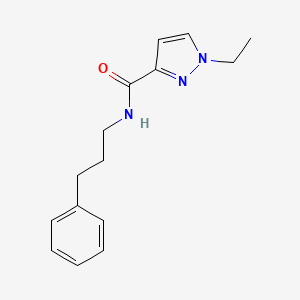![molecular formula C23H19N3O3 B5372218 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide](/img/structure/B5372218.png)
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide, also known as MOBPC, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
作用機序
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide exerts its pharmacological effects by binding to specific receptors or enzymes in the body. For example, this compound has been shown to bind to the active site of acetylcholinesterase, inhibiting its activity and increasing the levels of acetylcholine in the brain. This compound has also been shown to bind to the benzodiazepine site on GABA-A receptors, enhancing the inhibitory effects of GABA neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in the body. For example, this compound has been shown to increase the levels of several neurotransmitters, including acetylcholine, dopamine, and serotonin, which are involved in mood regulation, cognition, and behavior. This compound has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of several neurodegenerative disorders.
実験室実験の利点と制限
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound also has several limitations, including its poor solubility in water and low bioavailability, which may limit its therapeutic potential.
将来の方向性
There are several future directions for N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide research, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as agriculture and environmental science, and the optimization of its pharmacological properties for clinical use. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound and to identify potential drug targets for the treatment of neurodegenerative disorders.
合成法
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzohydrazide and 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of a catalyst. The resulting intermediate is then reacted with 2-biphenylcarboxylic acid in the presence of a dehydrating agent to yield this compound.
科学的研究の応用
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide has been extensively studied for its potential applications in various fields of scientific research. In biochemistry, this compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. In pharmacology, this compound has been investigated for its potential use as an antidepressant, anxiolytic, and neuroprotective agent. In medicine, this compound has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-28-18-13-11-17(12-14-18)22-25-21(29-26-22)15-24-23(27)20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHADKUVOKQXMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5372141.png)


![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-pyrazinecarboxamide](/img/structure/B5372161.png)

![2-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5372174.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5372179.png)
![7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5372180.png)



![N-(3-chloro-4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5372213.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(ethylthio)benzamide](/img/structure/B5372236.png)
![4-{2-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-1-cyanovinyl}benzoic acid](/img/structure/B5372243.png)